

SRT3109 (SRT2104): A Comparative Meta-Analysis of a SIRT1 Activator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SRT3109

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This guide provides a comprehensive meta-analysis of the available research on SRT2104 (also known as GSK2245840), a selective Sirtuin 1 (SIRT1) activator. The initial search for "**SRT3109**" suggests a possible typographical error, as the preponderance of relevant research points to SRT2104, a compound extensively studied for its therapeutic potential in a range of metabolic, inflammatory, and neurodegenerative diseases. This document compares the performance of SRT2104 with other SIRT1 activators, supported by experimental data from preclinical and clinical studies.

Executive Summary

SRT2104 is a potent, selective, and brain-permeable activator of SIRT1, a NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. Preclinical studies have demonstrated its efficacy in improving metabolic parameters, reducing inflammation, and offering neuroprotection in various disease models. Clinical trials have shown SRT2104 to be generally well-tolerated, with some positive effects on lipid profiles and inflammatory markers, although results in glycemic control have been inconsistent. Its development has been hampered by variable pharmacokinetics and a lack of robust clinical efficacy in some trials. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear comparison with other SIRT1 activators like resveratrol and SRT1720.

Performance Comparison of SIRT1 Activators

SRT2104 emerged from efforts to develop more potent and selective SIRT1 activators than the naturally occurring polyphenol, resveratrol. While resveratrol has shown promise in preclinical models, its low bioavailability and lack of specificity have limited its clinical utility. Synthetic activators like SRT1720 and SRT2104 were designed to overcome these limitations.

Compound	Potency (SIRT1 Activation)	Bioavailabil ity	Selectivity	Key Preclinical Findings	Key Clinical Findings
SRT2104	~1000-fold more potent than resveratrol[1]	Low (~14%), improved with food[2][3]	High for SIRT1	Extends lifespan in mice, improves motor function, bone density, and insulin sensitivity; reduces inflammation. [4]	Generally well- tolerated; improved lipid profiles in some studies; inconsistent effects on glucose metabolism. [1][5]
Resveratrol	Lower potency	Low and variable	Non- selective, multiple off- target effects	Extends lifespan in lower organisms; improves metabolic health in rodent models.	Mixed results; some benefits on cardiovascula r and metabolic health, but often at high doses with potential side effects.[1][6]
SRT1720	More potent than resveratrol	Information not readily available	More selective than resveratrol	Improves glucose homeostasis and insulin sensitivity in diet-induced obese mice. [7]	Limited clinical data available. Preclinical studies show it reduces inflammation and organ injury in

sepsis
models.[8]

Note: A point of contention exists regarding the direct activation of SIRT1 by resveratrol and some synthetic compounds. Some studies suggest that the observed activation in in-vitro assays is an artifact of the fluorescently labeled substrates used and that these compounds may not be direct activators of SIRT1 with native substrates.

Quantitative Data Summary

Preclinical Efficacy of SRT2104

Model	Dosage	Duration	Key Findings
Huntington's Disease Mouse Model (N171-82Q)	0.5% SRT2104 in diet	From 6 weeks of age	Improved motor function (reduced traverse time on beam), attenuated brain atrophy, and extended survival.[9] [10]
Duchenne Muscular Dystrophy Mouse Model (mdx)	~100 mg/kg/day in diet	12 weeks	Rescued muscle performance and phenotypes.[4]
Endotoxemia Mouse Model (LPS-induced)	25 mg/kg (intraperitoneal)	30 min before LPS	Alleviated lethal inflammatory injury, reduced inflammatory cytokines, and improved survival.[11]
Ischemia/Reperfusion Injury Mouse Model	Intravitreal injection	Single dose	Protected against retinal neuronal loss and functional decline.

Clinical Trial Data for SRT2104

Study Population	Dosage	Duration	Key Efficacy Findings	Key Safety/Tolerability Findings
Elderly Volunteers	0.5g or 2.0g/day	28 days	Decreased serum cholesterol, LDL, and triglycerides. No significant changes in glucose tolerance.[12]	Generally safe and well-tolerated. Higher incidence of headache and nasopharyngitis in SRT2104 groups.[12]
Patients with Moderate to Severe Psoriasis	250mg, 500mg, or 1000mg/day	84 days	35% of patients on SRT2104 achieved good to excellent histological improvement.[13] [14]	27 subjects (69%) across all groups (including placebo) experienced at least one adverse event. [13]
Patients with Type 2 Diabetes	0.25g to 2.0g/day	28 days	No consistent, dose-related changes in glucose or insulin. Some improvement in lipid profiles.[5]	No major differences in adverse event frequency between groups. [5]

Experimental Protocols

In Vivo Murine Model of Huntington's Disease

- Animal Model: N171-82Q transgenic mice.
- Treatment: Mice were fed a diet containing 0.5% SRT2104 starting at 6 weeks of age until the end of the study.

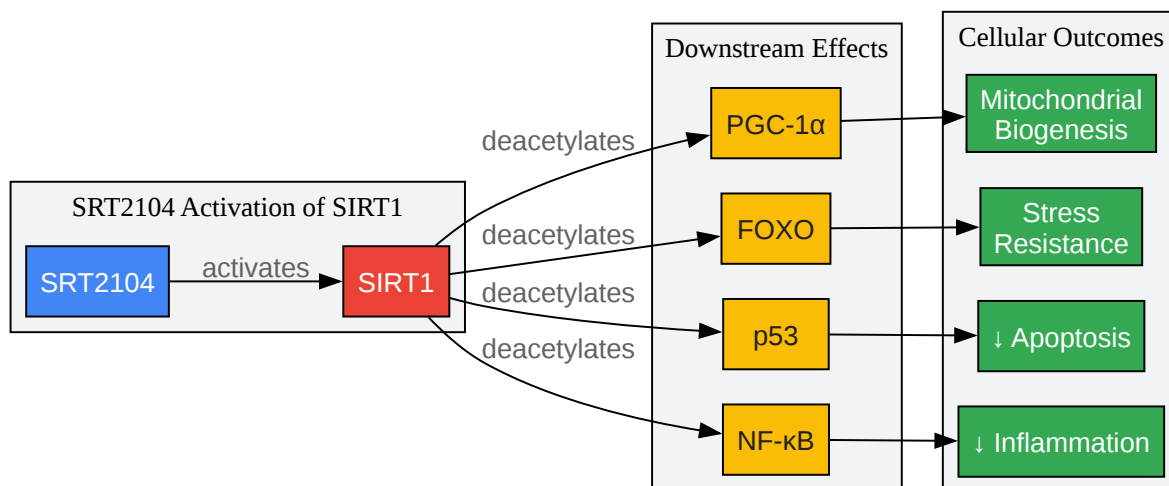
- Behavioral Testing: Motor function was assessed using a balance beam test at 12, 18, and 24 weeks of age. The time taken to traverse the beam was recorded.
- Imaging: Brain volume was measured at 22 weeks of age using structural MRI to assess brain atrophy.
- Outcome Measures: Primary outcomes included motor performance, brain volume, and overall survival.^{[9][10]}

Clinical Trial in Patients with Psoriasis

- Study Design: A randomized, double-blind, placebo-controlled, Phase IIa study with three dosing cohorts.
- Participants: 40 patients with moderate-to-severe psoriasis.
- Intervention: Patients were randomized (4:1) to receive oral SRT2104 at 250 mg, 500 mg, or 1000 mg per day, or a matching placebo for 84 consecutive days.
- Assessments:
 - Histological Analysis: Skin biopsies were taken at baseline and day 84 to assess histological improvement.
 - Clinical Assessment: Psoriasis Area and Severity Index (PASI) and Physician's Global Assessment (PGA) were evaluated.
 - Pharmacokinetics: Sparse blood sampling was conducted to determine plasma concentrations of SRT2104.^{[13][14]}

Signaling Pathways and Experimental Workflows

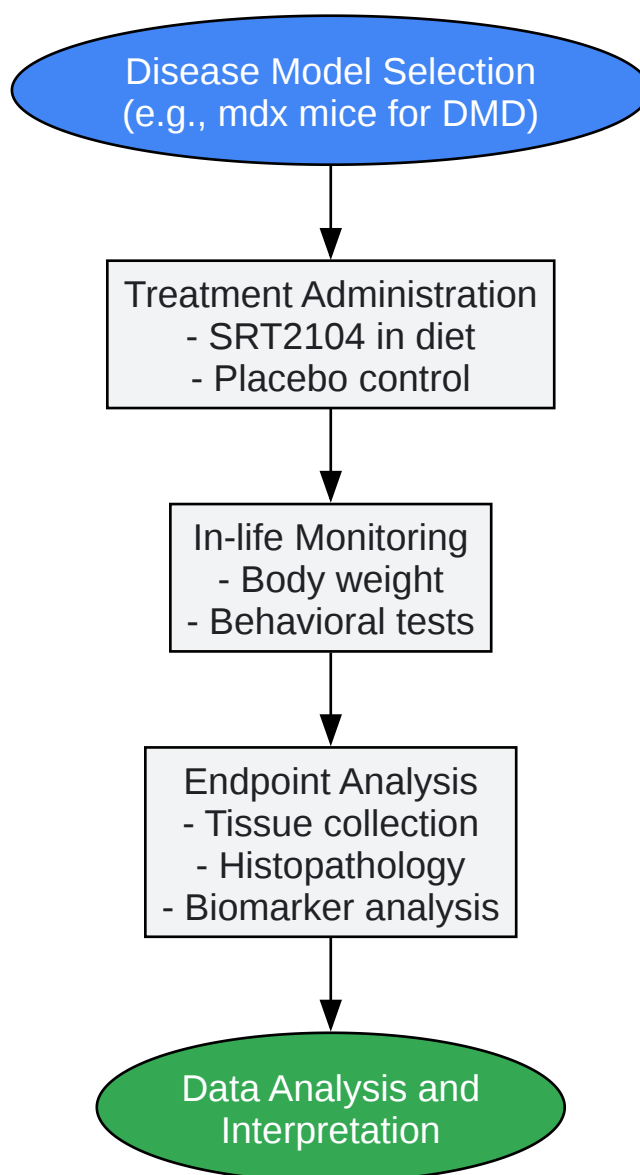
The therapeutic effects of SRT2104 are mediated through the activation of SIRT1 and the subsequent deacetylation of a multitude of downstream targets. This leads to the modulation of various signaling pathways involved in metabolism, inflammation, and cell survival.



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SRT2104 activates SIRT1, leading to the deacetylation of downstream targets and beneficial cellular outcomes.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SRT2104 in a preclinical animal model of a specific disease.



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- To cite this document: BenchChem. [SRT3109 (SRT2104): A Comparative Meta-Analysis of a SIRT1 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610998#meta-analysis-of-srt3109-research-papers]

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